Sulfathiazole is a short-acting, synthetic organosulfur compound belonging to the sulfonamide class of bacteriostatic antibiotics.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEW_whPJ4C0GcDE7q25cNxZB5tlQmhDUPt20NNvh5QnE6luYhi9fryO_ihWiNnv3Q7uQa9_wcZmM_zAzzGp_oMqMBgQHB6aFolxBJZ7GkNk56lSnM_coeO9rgc0He0xGXxzArMF3A%3D)] Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlAzIYz6SwLfQN9zl0x92jCANRt-f71AOWlK1kzl3li94wP59c8fVmEoDhn71OuyEWzmlcIgKigZYKnK5CczJaDwjQRJ7dsYLySA7ONyYYBJvqpAw4aK_6DEwduOmlT8GGl_mAeZafy3akCZqVIP11VMQ27E7yN7836vHvSOZ0OYru5P3NASmBwvN1822pKi8_5mAdRv9hmaoXM1S3s_zvD4njwlWuCuS1txl6RsHq)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEmrxZB55gDKA6IofDyPJYsY6q09Mz61eX-TNM6IDPc33cQ0G189ZhzTM6XaWFVGMpYfqrSx_F56IpNsx8t9SNRRtwcMAFYyyrcnH6a_ZOWZww2AiiDIOEUJlghsTloCQEUsDnJqTAR5DQeSmYkg3ez4ZXb7VkUIDt1gOtxbykPAQlmUvyTvykBHLSshtSJ2ydFkViSrhuFHVZI6mYe-wcMNdokVouCpeE-xafCv-nIRtnSpX7U68ZcvCRTw7pWL4Syz6H1gB9TdcKU_ZxSjZ6P7QwYt9W-6UCuW2k10DA7H6-RCic%3D)] This targeted action makes it effective against a range of Gram-positive and Gram-negative bacteria by preventing the synthesis of necessary nucleic acids and proteins.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzeHMDRmgMUo86Qyd8HqWH9-F5GKfs5LLXezDmftu6QmA5Cz5fHBWy8eO5ywfPKGDZJ7j-JogCLuroLtuOg9t_mIZTeuFl2A6fnCUWRDJ6sr9B-pBnQ51YbvNbZ5hbaNP65JXZUBfMMgm0QwOtrWHCs2wReGNpBKQqB5niX9W_9hZ_wpNtiMZHixmsE1-wgNldf39tDL9gIlMkEV6887cbypwZk6DAdmU%3D)] While historically used in oral and topical applications, it now serves as a critical reference compound in antimicrobial research, a precursor for novel therapeutic agents, and retains use in specific veterinary applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxVax_VW-vyRvmhYJgm__KfgdkItdOuot4wBAQ2awc5ZJ2UHq3kQPtpR49HYQ2I7MoHo4d9IEI3BV3-FdWbku5XsyBGuDm6G7dxXOFK2o5mmq1ls1hIhuXZzljUvj2RwAD7Q0fioVlCsm6BTtVaF4B8WGXYI9hikHWhbDg6uzJn8iskIqEJst2c-tE58P5506tOHvFoty5e_kMzzFD5WULKdcrRYC0JIenmS44nHbhOTBVZa51)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdy6nEUBPNW1H8zipp2V2qJbGZJsYObXD-u_32CTNY5fCLnP17BWuujakiVCIVXfAeoWY99l7mdC_93RiUnzW1LgaKPTiOuFHpO5BWrJmhSglw04jjkJuEaHzFJSl7I4iciD8dEHe9xVZddR4T-QRkfr-6VI3UB4GP45asAKHUYGWpgNSXpY9StFRzxf6XIGu7ifMKutZilgK9E3QN5_YSU1AiH67ZwcujnrCDNm8%3D)]
Although numerous sulfonamides exist, direct substitution for Sulfathiazole is often unviable due to significant differences in physicochemical properties and biological activity profiles that directly impact formulation and efficacy. Factors such as aqueous solubility, thermal stability, and specific antibacterial potency against target strains are not interchangeable across the class.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] For example, substituting Sulfathiazole with its sodium salt dramatically increases water solubility, a critical parameter for aqueous formulations.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)] Furthermore, the heterocyclic thiazole ring in Sulfathiazole confers a distinct electronic and steric profile compared to the pyrimidine ring of Sulfadiazine or the isoxazole ring of Sulfamethoxazole, influencing both its antibacterial spectrum and its suitability as a precursor in coordination chemistry.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7BGx6avve8VEicBgaYBp9KicyePFYRq2JiCc0eXVH3STRjuRZM-7D3ARjym8yzILSwoOaTAr3Brfmo5i023E2sLaH3SQ6RNIdk5GZv4qEdoyHyRSPggO-aSeMZGsyE6kkYWU%3D)] These molecular-level differences translate to practical, application-specific performance that makes arbitrary substitution a high-risk decision in both research and manufacturing.
Sulfathiazole is practically insoluble in water, a key attribute for applications requiring low water solubility such as certain topical formulations or controlled-release matrices.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)] In contrast, its sodium salt, Sulfathiazole Sodium, is highly soluble, with reported values of 50 mg/mL in water.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] This represents a greater than 100-fold difference in solubility, making the choice between the free acid and the salt form a critical procurement decision based on the required solvent system and release profile.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Insoluble in water |
| Comparator Or Baseline | Sulfathiazole Sodium: 50 mg/mL in H2O |
| Quantified Difference | >100x lower solubility than its sodium salt |
| Conditions | Standard room temperature and pressure. |
This solubility difference is a primary decision driver for formulation development, dictating whether the compound is suitable for aqueous solutions (salt form) or suspensions and solid dispersions (free acid form).
Sulfathiazole exhibits complex polymorphism, with at least five known forms, each possessing a unique thermal profile. The most stable form at high temperatures, Form I, melts at approximately 202 °C (475 K).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] In contrast, other polymorphs like Form III melt at a lower temperature of 174–175 °C before converting to Form I.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)] This behavior is distinct from Sulfadiazine, which melts at a significantly higher temperature range of 252-256 °C. This difference in thermal stability is critical for manufacturing processes involving heat, such as melt extrusion or drying, where selecting the correct polymorph of Sulfathiazole or choosing it over a more stable analog like Sulfadiazine is essential to prevent unintended phase transitions or degradation.
| Evidence Dimension | Melting Point |
| Target Compound Data | Form I: ~202 °C; Form III: 174-175 °C |
| Comparator Or Baseline | Sulfadiazine: 252-256 °C |
| Quantified Difference | Sulfathiazole Form I melts ~50 °C lower than Sulfadiazine. |
| Conditions | As measured by Differential Scanning Calorimetry (DSC). |
For thermal processing applications, Sulfathiazole's lower melting point compared to Sulfadiazine can reduce energy costs and thermal stress on other formulation components, while awareness of its polymorphic transitions is crucial for ensuring product consistency.
The chemical scaffold of Sulfathiazole serves as a versatile precursor for synthesizing derivatives with enhanced or novel biological activities.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)] For example, a synthesized N-tosylthiazol-2-amine derivative of Sulfathiazole (compound 11a) demonstrated potent radical scavenging activity with an IC50 of 1.655 µg/mL, comparable to the ascorbic acid standard (IC50 = 1.526 µg/mL).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] The same derivative showed significant antibacterial activity against E. coli.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)] The amenability of Sulfathiazole's primary amino group to form Schiff bases allows for the systematic modification of the molecule, a feature actively exploited in medicinal chemistry to develop new anticancer and antibacterial agents.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)]
| Evidence Dimension | Antioxidant Activity (DPPH Radical Scavenging) |
| Target Compound Data | Sulfathiazole Derivative (11a): IC50 = 1.655 µg/mL |
| Comparator Or Baseline | Ascorbic Acid (Standard): IC50 = 1.526 µg/mL |
| Quantified Difference | Activity is comparable to the ascorbic acid standard |
| Conditions | In vitro DPPH radical scavenging assay. |
For researchers in drug discovery, Sulfathiazole is a procurement choice not just for its intrinsic activity but as a readily available, cost-effective, and synthetically flexible starting material for building libraries of novel compounds.
Based on its pronounced insolubility in water, Sulfathiazole is the appropriate choice over its sodium salt for developing suspensions, ointments, powders, or solid dispersions where minimal aqueous dissolution is required for stability or controlled release kinetics.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5UWe0l7OnmThZaF0EEoYEBgNFTJWUpw05exDcG_D4SYBvE4bdQIgrOmuXoGzz9DsMx_Qb9z7Gw7R_cVa9VpO1yEErvHifam961xln_ffYK-DO0acJJqvChmZieno8y6xLNzQ7YZwiks7mG9o9IBR4)]
The well-defined reactivity of Sulfathiazole's scaffold makes it a preferred precursor for synthetic chemistry programs. It is particularly suitable for creating libraries of Schiff bases and other derivatives aimed at discovering new agents with enhanced antibacterial, antioxidant, or anticancer properties.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9w-r3Bh5ZKdlmf-SsZxYJZCO6TQ2Ce0W43r5_6qO0Uvy9jn1pTPxwhyN28_-rdbzwjusL-uCfmrWqB1mOKCZNk06hePpFnGKOpocKl6nHFf9GKfMwy5Tg_4HWBy_FlVgGA2FeO2WifzkxbGc87ErZj1rIj-TW2OpdI1861WwsyFA_GQ%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHu5-_fAc4Z1nj_KEd-gNjQEB0DVasXEyx1UQGNVspv6_RPpH0VXTMs8kn7z7I3Ah1mfpt9aNAK0hUkSP5ho-s1RRZxhwXbIAo0iS3CXhUhYw2rMDK3PHYsvS3uqVCXJ-SCbORKKk4mh8nRREDfo2WFyGQPDThiVihzLXgK)]
In processes like hot-melt extrusion, Sulfathiazole's lower melting point compared to other sulfonamides like Sulfadiazine can be a distinct advantage.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7BGx6avve8VEicBgaYBp9KicyePFYRq2JiCc0eXVH3STRjuRZM-7D3ARjym8yzILSwoOaTAr3Brfmo5i023E2sLaH3SQ6RNIdk5GZv4qEdoyHyRSPggO-aSeMZGsyE6kkYWU%3D)] This allows for processing at lower temperatures, potentially reducing energy consumption and preserving the stability of other thermally sensitive components in a formulation.
As a historically significant sulfonamide with a well-documented (though now often resisted) spectrum of activity, Sulfathiazole serves as a valuable reference standard in antimicrobial research and for calibrating susceptibility tests against Gram-positive and Gram-negative organisms.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHquv7opkv0xeEz-IA6Fxf6bzpb_T2S1-MDeLyKCgahnNLvlFeqg03DgYTCgR7waaxITMdoOe3Xa0pIztLpIGFB6CxznRK7m4I3ZDn6HuOBRKGfuPogTDQQ9vhsH__Y9DaYqV_WHiHiOKBLuZDCQx4HvGw%3D)]
Irritant